Oxanol KD-6

Description

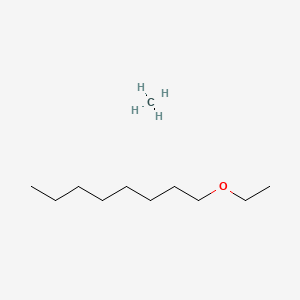

Oxanol KD-6, chemically identified as C8-10-脂肪醇聚氧乙烯醚 (C8-10 Alcohol ethoxylate), is a nonionic surfactant with the CAS number 71060-57-6 . Its molecular formula is C11H26O, and it has a molecular weight of 174.32 g/mol . Structurally, it consists of a polyethylene glycol (PEG) chain ethoxylated to a C8-C10 alkyl alcohol backbone, making it a versatile surfactant with applications in biochemical research and industrial processes.

Key properties include:

- Hydrophilic-lipophilic balance (HLB): Not explicitly stated in the evidence, but typical for C8-10 alcohol ethoxylates, HLB values range between 12–14, indicating moderate emulsification and detergent capabilities.

- Applications:

Properties

IUPAC Name |

1-ethoxyoctane;methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O.CH4/c1-3-5-6-7-8-9-10-11-4-2;/h3-10H2,1-2H3;1H4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQNVKYIAMSAKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C.CCCCCCCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71060-57-6 | |

| Record name | Oxanol KD-6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071060576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C8-10, ethoxylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C8-10, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Continuous Ethoxylation Process

Narrow-Range Ethoxylates

Advanced catalysts, such as calcium aluminosilicates, are utilized to produce ethoxylates with a narrow homologue distribution. This minimizes byproducts like polyethyleneglycols (PEGs), enhancing product consistency.

Table 2: Industrial-Scale Process Metrics

| Metric | Value | Source |

|---|---|---|

| Reactor Type | Tubular Reactor | |

| EO Addition Rate | 50–100 kg/hr | |

| Cooling Temperature | 30–50°C (jacket) | |

| Production Capacity | 5,000–10,000 MT/year |

Purification and Quality Control

Post-synthesis purification ensures the removal of unreacted alcohols, catalysts, and ethylene oxide residues.

Filtration and Washing

Drying and Stabilization

-

Vacuum Drying : Conducted at 60–80°C to evaporate residual solvents.

-

Antioxidant Addition : Butylated hydroxytoluene (BHT) is incorporated (0.01–0.1 wt%) to prevent oxidative degradation during storage.

Table 3: Purification Specifications

Case Studies and Process Optimization

Chemical Reactions Analysis

Types of Reactions: Oxanol KD-6 primarily undergo ethoxylation reactions. They can also participate in oxidation and reduction reactions, depending on the functional groups present .

Common Reagents and Conditions:

Ethoxylation: Ethylene oxide and potassium hydroxide (KOH) as a catalyst.

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Scientific Research Applications

Properties

Oxanol KD-6 exhibits excellent emulsifying, wetting, and dispersing properties due to its unique balance of hydrophilic and hydrophobic characteristics. It is primarily used in formulations that require effective solubilization of hydrophobic compounds.

Chemistry

In the field of chemistry, this compound serves as:

- Emulsifying Agent : Facilitates the mixing of immiscible liquids.

- Dispersing Agent : Aids in the distribution of solid particles in liquid mediums.

- Solubilizing Agent : Enhances the solubility of various compounds in formulations .

Biology

This compound is utilized in biological research for:

- Protein Solubilization : It helps solubilize proteins and other biomolecules, which is crucial for their study and manipulation.

- Cell Culture Applications : Acts as a surfactant in cell culture media to improve nutrient availability.

Medicine

In pharmaceutical applications, this compound is employed to:

- Enhance Drug Solubility : Increases the bioavailability of active pharmaceutical ingredients by improving their solubility in aqueous environments.

- Formulate Drug Delivery Systems : Used in creating emulsions and microemulsions for topical and parenteral drug delivery .

Industrial Applications

This compound finds extensive use in various industries:

- Textile Industry : Acts as a wetting agent during dyeing processes to ensure even dye distribution.

- Leather Industry : Utilized for its emulsifying properties in leather processing.

- Chemical Fiber Production : Enhances the processing of chemical fibers by improving wetting and penetration properties .

Case Study 1: Pharmaceutical Formulation

A study demonstrated that incorporating this compound into a formulation significantly improved the solubility and bioavailability of poorly soluble drugs. The formulation showed enhanced therapeutic efficacy compared to standard formulations lacking this surfactant.

Case Study 2: Textile Processing

In textile dyeing experiments, this compound was found to reduce surface tension effectively, leading to better dye uptake and uniformity. This resulted in higher-quality dyed fabrics with improved colorfastness.

Mechanism of Action

The primary mechanism of action for alcohols, C8-10, ethoxylated involves their ability to reduce surface tension and enhance the solubility of hydrophobic compounds. This is achieved through the formation of micelles, where the hydrophobic tails of the molecules aggregate, trapping hydrophobic substances, while the hydrophilic heads interact with the surrounding aqueous environment . This property makes them effective emulsifiers and solubilizers .

Comparison with Similar Compounds

Structural and Functional Similarities

Oxanol KD-6 belongs to the alcohol ethoxylate family. Below is a comparison with structurally related surfactants:

Key Observations:

- Chain Length vs. Ethoxylation: Shorter alkyl chains (C8-C10) paired with moderate ethoxylation (~6 EO units) make this compound less lipophilic than C12-15 alcohol ethoxylates but more membrane-active than highly ethoxylated surfactants (e.g., TERGITOL 15-S-9 with ~9 EO units) .

- Cytotoxicity: this compound’s modification of RNase increases cytotoxicity by 20–30% compared to the native enzyme, likely due to enhanced membrane disruption . Similar surfactants like C12-15 alcohol ethoxylates are less cytotoxic in biological systems due to lower membrane interaction efficiency.

Biochemical Efficacy

- Membrane Interaction: this compound increases RNase cytotoxicity by 25% in cell culture models, attributed to its disruption of lysosome membranes and enhanced cellular uptake .

- Comparative Advantage: In contrast, non-ethoxylated surfactants (e.g., SDS) show higher cytotoxicity but lack specificity, causing widespread cell lysis.

Industrial Performance

- Detergency: this compound outperforms C12-15 alcohol ethoxylates in low-temperature cleaning due to its shorter alkyl chain and optimal HLB .

- Flotation Agents: Unlike dioxane-derived Oxanol, KD-6 is less environmentally hazardous, making it preferable in mineral processing .

Biological Activity

Oxanol KD-6, a compound primarily known for its solubilizing properties, has garnered attention in various biological studies due to its potential applications in enhancing the bioavailability of other compounds. This article explores the biological activity of this compound, focusing on its mechanisms, effects in different biological contexts, and relevant research findings.

Overview of this compound

This compound is classified as a C8-C10 alcohol with a CAS number 71060-57-6. It is often used in laboratory settings to solubilize biomolecules, which facilitates their study and manipulation. The compound's structure allows it to interact with various biological systems, making it a subject of interest in pharmacological and biochemical research.

The primary mechanism by which this compound exerts its biological effects is through solubilization. By enhancing the solubility of hydrophobic compounds, it increases their availability for interaction with biological targets. This property is particularly beneficial in drug formulation and delivery systems, where improving the solubility of active pharmaceutical ingredients (APIs) can lead to better therapeutic outcomes.

1. Antiviral Activity

Research has indicated that this compound may possess antiviral properties, particularly against HIV. A study evaluating various 6-acetylcoumarin derivatives noted that certain compounds exhibited significant inhibitory activity against HIV-1 infection. While this compound was not the primary focus of this study, its role as a solubilizing agent could enhance the efficacy of these derivatives by improving their bioavailability and facilitating their action against viral targets .

2. Cytotoxicity and Cell Viability

In cytotoxicity assays, compounds formulated with this compound demonstrated high cell viability rates, suggesting low toxicity levels when used at appropriate concentrations. This characteristic is crucial for ensuring that formulations containing this compound do not adversely affect healthy cells while delivering therapeutic agents effectively .

3. Neuroprotective Effects

Preliminary studies suggest that compounds solubilized by this compound may exhibit neuroprotective effects. For instance, pharmacological screening using primary cortical neurons indicated that certain compounds displayed neuroprotective activity when tested in combination with this compound. This suggests potential applications in treating neurodegenerative conditions .

Case Study 1: Enhanced Drug Formulation

A formulation study highlighted the use of this compound in enhancing the solubility and bioavailability of a poorly soluble antiretroviral drug. The results showed a significant increase in plasma concentration when administered in conjunction with this compound compared to the drug alone. This underscores the importance of using solubilizing agents in drug development .

Case Study 2: Anticancer Applications

In another study focused on anticancer compounds, formulations containing this compound were tested for their efficacy against cancer cell lines. The results indicated that the solubilization improved the therapeutic index of certain chemotherapeutics, allowing for lower doses with enhanced efficacy .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What are the key physicochemical properties of Oxanol KD-6 that influence its applicability in experimental models?

this compound (CAS 71060-57-6) is a C8-10 fatty alcohol ethoxylate with the molecular formula C11H26O and molecular weight 174.32 g/mol. Its amphiphilic structure (hydrophobic alkyl chain and hydrophilic ethoxylate groups) enables applications in solubilizing hydrophobic compounds or stabilizing emulsions. Researchers should prioritize testing its solubility in polar/nonpolar solvents, critical micelle concentration (CMC), and thermal stability to determine compatibility with experimental conditions (e.g., biological assays or material synthesis) .

Q. How should researchers design controlled experiments to assess this compound’s effects in biological staining protocols?

this compound derivatives like bis-(1,3-dibarbituric acid)-trimethine oxanol (DiBAC4(3)) are used as membrane potential-sensitive dyes. To minimize variability:

- Variables : Control temperature, pH, and ionic strength, as these affect dye-membrane interactions.

- Replicates : Use triplicate samples with negative controls (e.g., unstained cells) and positive controls (e.g., cells treated with ionophores).

- Data Collection : Quantify fluorescence intensity using standardized protocols and validate with complementary stains like propidium iodide (PI) for viability .

- Ethics : Adhere to institutional guidelines for handling biological materials and declare conflicts of interest .

Q. What are the best practices for synthesizing and purifying this compound to ensure reproducibility?

While synthesis protocols are proprietary, researchers should:

- Document Ethoxylation : Specify the degree of ethoxylation (e.g., 6 ethylene oxide units for KD-6) and characterize via HPLC or NMR.

- Purification : Remove unreacted alcohols and byproducts using column chromatography or dialysis.

- Storage : Store in inert atmospheres to prevent oxidation, and validate purity before use .

Advanced Research Questions

Q. What methodologies resolve contradictions in data on this compound’s interaction with lipid bilayers?

Discrepancies in membrane permeability studies may arise from variations in bilayer composition or dye aggregation. To address this:

- Triangulation : Combine atomic force microscopy (AFM), fluorescence correlation spectroscopy (FCS), and molecular dynamics simulations to assess dye localization and aggregation states.

- Statistical Analysis : Apply ANOVA or Bayesian modeling to quantify variability across experimental setups .

- Replication : Share raw data and protocols via repositories to enable cross-validation .

Q. How can mixed-methods approaches enhance understanding of this compound’s role in heterogeneous cell populations?

- Quantitative : Use flow cytometry to quantify dye uptake across cell subpopulations.

- Qualitative : Conduct semi-structured interviews with researchers to identify methodological biases in staining protocols.

- Integration : Compare quantitative data with thematic analysis of experimental logs to identify unaccounted variables (e.g., batch-to-batch reagent variability) .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values.

- Error Analysis : Calculate standard deviation error bars from ≥3 replicates and perform t-tests for significance.

- Machine Learning : Use clustering algorithms to identify subpopulations with divergent responses .

Q. How do researchers address ethical and data ownership challenges in collaborative studies involving this compound?

- Ethical Clearance : Obtain approval for biological use and disclose funding sources.

- Data Ownership : Define contributor roles (e.g., via CRediT taxonomy) and retain raw data for 5–10 years.

- Transparency : Publish negative results to avoid publication bias and share protocols in supplementary materials .

Methodological Guidelines

- Data Presentation : Use tables to summarize physicochemical properties (e.g., solubility, CMC) and figures for dose-response curves. Label all axes, include error bars, and cite primary sources for non-original data .

- Literature Reviews : Prioritize recent (past 10 years), peer-reviewed studies and highlight gaps (e.g., long-term stability of this compound in vivo) .

- Conflict Resolution : For contradictory findings, conduct meta-analyses or systematic reviews with predefined inclusion/exclusion criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.